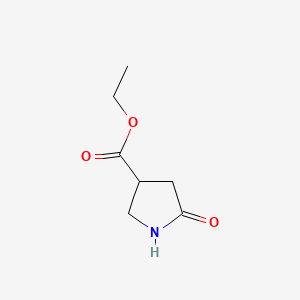

Ethyl 5-oxopyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMPXTNXXREMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661339 | |

| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60298-18-2 | |

| Record name | Ethyl 5-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-oxopyrrolidine-3-carboxylate structure and properties

A Versatile Scaffold for Peptidomimetics and CNS Drug Discovery

Executive Summary

Ethyl 5-oxopyrrolidine-3-carboxylate (CAS: 60298-18-2), often synonymous with 4-ethoxycarbonyl-2-pyrrolidone, represents a critical structural motif in medicinal chemistry. Unlike its regioisomer, the glutamate-derived pyroglutamate (5-oxopyrrolidine-2-carboxylate), this scaffold is typically accessed via the itaconate pathway, offering unique substitution patterns for functionalizing the

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis via the Aza-Michael-Cyclization cascade, its physicochemical profile, and its utility as a pharmacophore in the development of GABA analogs, antimicrobial agents, and neuraminidase inhibitors.

Structural Identity & Physicochemical Profile[1][2][3][4][5][6]

The pyrrolidinone ring is a privileged structure in drug design, mimicking the peptide bond in a conformationally constrained cycle. Ethyl 5-oxopyrrolidine-3-carboxylate is characterized by a

Critical Isomer Distinction:

Researchers must distinguish this compound from Ethyl 2-oxopyrrolidine-3-carboxylate (a

Table 1: Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | Ethyl 5-oxopyrrolidine-3-carboxylate | Also: Ethyl 2-oxopyrrolidine-4-carboxylate |

| CAS Number | 60298-18-2 | |

| Molecular Formula | C | |

| Molecular Weight | 157.17 g/mol | |

| Physical State | Viscous Oil / Low-melting Solid | Tends to crystallize upon high purity |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in Hexanes |

| LogP (Predicted) | ~ -0.2 to 0.1 | Highly polar due to lactam/ester |

| pKa (NH) | ~ 14.5 | Weakly acidic; requires strong base for N-alkylation |

Synthetic Pathways & Process Chemistry

The most robust route to Ethyl 5-oxopyrrolidine-3-carboxylate is the reaction of Diethyl Itaconate with ammonia or primary amines. This process is favored over glutamate cyclization for accessing the 3-carboxy (or 4-carboxy) substitution pattern.

Mechanism: The Aza-Michael-Cyclization Cascade

The synthesis proceeds via a two-step cascade in a single pot:

-

Aza-Michael Addition: The amine nucleophile attacks the

-carbon of the -

Intramolecular Cyclization: The resulting secondary amine attacks the distal ester carbonyl, eliminating ethanol to form the stable 5-membered lactam ring.

Figure 1: The synthetic cascade from Diethyl Itaconate to the target lactam.

Experimental Protocols

Protocol A: Synthesis from Diethyl Itaconate

Targeting the racemic scaffold for further functionalization.

Reagents:

-

Diethyl Itaconate (1.0 eq)

-

Ammonium Hydroxide (28-30% NH

, 5.0 eq) or Ethanolic Ammonia -

Solvent: Ethanol (Absolute)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Diethyl Itaconate (10.0 g, 53.7 mmol) in Ethanol (50 mL).

-

Addition: Cool the solution to 0°C using an ice bath to control the exotherm of the initial Michael addition. Slowly add Ammonium Hydroxide (35 mL) dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C). Seal the flask and stir for 24–48 hours. Note: Monitoring by TLC (5% MeOH in DCM) is crucial. The intermediate amino-diester may persist if the reaction is stopped too early.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia. The residue will be a viscous oil.

-

Purification:

-

Method A (Distillation): Vacuum distillation (high vacuum, <1 mmHg) can yield the pure ester.

-

Method B (Crystallization): Triturate the oil with diethyl ether/hexanes to induce precipitation if the product is solid.

-

Method C (Column Chromatography): Silica gel chromatography eluting with DCM:MeOH (95:5).

-

Validation Criteria:

-

1H NMR (CDCl3): Look for the disappearance of alkene protons (5.6–6.2 ppm) and the appearance of the ring methylene protons (2.4–2.8 ppm) and the methine proton (3.2–3.5 ppm).

-

MS (ESI): [M+H]+ = 158.1.

Chemical Reactivity & Functionalization

This scaffold offers three distinct vectors for chemical modification, enabling the construction of diverse libraries.

Figure 2: Functionalization vectors for the pyrrolidone scaffold.

Key Transformations

-

N-Alkylation: The lactam nitrogen (pKa ~14.5) can be deprotonated with Sodium Hydride (NaH) in DMF or THF, followed by reaction with alkyl halides. This is the primary route for introducing lipophilic side chains found in nootropic drugs (e.g., Piracetam analogs).

-

Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles and Schiff bases, which have demonstrated significant antimicrobial and anti-inflammatory activity [1, 2].

-

Hydrolysis: Acidic hydrolysis (HCl) converts the ester to the free carboxylic acid (5-oxopyrrolidine-3-carboxylic acid), often used to couple with amines for peptidomimetic synthesis.

Applications in Drug Discovery[3]

CNS Therapeutics (GABA Analogs)

The 5-oxopyrrolidine-3-carboxylate scaffold is structurally homologous to

-

Target: Voltage-gated calcium channels (

subunit) and GABA-B receptors. -

Strategy: N-alkylation or C-3 substitution is used to tune lipophilicity and receptor affinity.

Antimicrobial & Anti-inflammatory Agents

Derivatives synthesized via the hydrazide intermediate have shown potency against multi-drug resistant (MDR) bacteria. Specifically, 1-(4-substituted phenyl)-5-oxopyrrolidine derivatives exhibit activity against S. aureus by disrupting bacterial cell wall synthesis [2].

Safety & Handling

-

Hazard Identification: Ethyl 5-oxopyrrolidine-3-carboxylate is generally considered a low-hazard chemical but acts as an irritant.

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

-

Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust/vapors during synthesis, particularly when using ammonia.

References

-

Desai, P.S. et al. (2020).[1][2] Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents.[2][3] Rasayan Journal of Chemistry, 13(2), 1054-1062.[1][2] Link

-

Matuliene, G. et al. (2022).[4] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[5][2] Pharmaceuticals, 15(8), 970. Link

-

Zykova, S.S. et al. (2016). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 49(10). Link

-

PubChem. (2025).[6] Ethyl 5-oxopyrrolidine-3-carboxylate (CID 44890818).[6] National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2)

The following technical guide provides an in-depth analysis of Ethyl 5-oxopyrrolidine-3-carboxylate, structured for researchers and drug development professionals.

Core Scaffold for Medicinal Chemistry & Advanced Materials [1][2]

Executive Summary

Ethyl 5-oxopyrrolidine-3-carboxylate (CAS 60298-18-2) is a critical heterocyclic building block belonging to the lactam family.[2] Structurally defined by a 2-pyrrolidinone ring with an ethyl ester functionality at the C3 position, this compound serves as a versatile scaffold in the synthesis of bioactive molecules, including nootropics, matrix metalloproteinase (MMP) inhibitors, and antimicrobial agents. Recent material science research has also identified this motif as a key aliphatic fluorophore within carbon dots (CDs), expanding its utility beyond traditional organic synthesis into nanophotonics.

Chemical Profile & Physicochemical Properties

The compound is a beta-proline derivative, characterized by the presence of both a hydrogen bond donor (NH) and acceptors (C=O, Ester). Its amphiphilic nature allows for diverse functionalization strategies.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 60298-18-2 |

| IUPAC Name | Ethyl 5-oxopyrrolidine-3-carboxylate |

| Synonyms | 5-Oxo-3-pyrrolidinecarboxylic acid ethyl ester; 4-Ethoxycarbonyl-2-pyrrolidone |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Pale yellow to brown viscous oil or low-melting solid |

| Melting Point | 71–75 °C (Solid form) |

| Boiling Point | ~312 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in Ethanol, DMSO, Chloroform; Moderately soluble in water |

| Stereochemistry | Typically supplied as a racemate (±); C3 is a chiral center |

Synthetic Methodologies

The most robust and industrially scalable synthesis of CAS 60298-18-2 involves the aza-Michael addition of ammonia to diethyl itaconate, followed by spontaneous lactamization. This route is preferred over the esterification of 5-oxopyrrolidine-3-carboxylic acid due to higher atom economy and fewer steps.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of ammonia on the β-carbon of the unsaturated diester (diethyl itaconate), generating an transient amino-succinate intermediate. Intramolecular nucleophilic acyl substitution then closes the ring, releasing ethanol.

Figure 1: Synthetic pathway via aza-Michael addition and cyclization.

Experimental Protocol (Standardized)

Objective: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate on a 50 mmol scale.

-

Reagent Preparation: Charge a round-bottom flask with Diethyl Itaconate (9.3 g, 50 mmol) and Ethanol (30 mL).

-

Ammonolysis: Cool the solution to 0°C. Dropwise add Ammonium Hydroxide (28-30% NH₃ aqueous solution, 1.2 eq) or bubble anhydrous NH₃ gas through the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Reaction progress is monitored by TLC (EtOAc/MeOH 9:1) or ¹H NMR (disappearance of vinylic protons at δ 5.7 and 6.3 ppm).

-

Work-up: Concentrate the mixture under reduced pressure to remove ethanol and water.

-

Purification: The crude residue is often a viscous oil that crystallizes upon standing or trituration with diethyl ether/hexane. If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH gradient).

-

Yield: Typical yields range from 85% to 95%.

Reactivity & Functionalization Logic

The scaffold possesses three distinct vectors for modification, enabling the construction of complex libraries for drug discovery.

Functionalization Vectors

-

N1-Position (Lactam Nitrogen): The most reactive site for alkylation. Treatment with bases (NaH, K₂CO₃) and alkyl halides yields N-substituted derivatives (e.g., N-benzyl, N-aryl). This is critical for optimizing lipophilicity in drug candidates.

-

C3-Position (Ester): Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to hydrazides/amides). The C3 stereocenter allows for the introduction of chirality.

-

C5-Position (Carbonyl): Can be reduced (using LiAlH₄) to the pyrrolidine ring, removing the lactam functionality if a saturated amine is required.

Figure 2: Divergent synthesis tree demonstrating key functionalization pathways.

Applications in Drug Discovery & Material Science

Medicinal Chemistry[1][3]

-

MMP Inhibitors: The hydroxamic acid derivatives derived from this ester are potent inhibitors of Matrix Metalloproteinases (MMP-2, MMP-9), enzymes implicated in tumor metastasis and inflammation.

-

Antimicrobial Agents: N-Aryl derivatives (synthesized via N-arylation or using aniline precursors) exhibit significant activity against multidrug-resistant Staphylococcus aureus (MRSA) and Candida auris. The lactam ring mimics the transition state of peptide bond hydrolysis, providing a mechanism for enzyme inhibition.

-

Chemerin Receptor Modulators: N-substituted analogs have been patented as modulators of ChemR23, a receptor involved in autoimmune diseases like psoriasis and lupus.

Material Science: Carbon Dots

Recent studies have identified ethyl 5-oxopyrrolidine-3-carboxylate as a specific aliphatic fluorophore formed during the hydrothermal synthesis of citric acid-urea carbon dots (CDs). It contributes to the blue fluorescence emission (~420 nm), challenging the assumption that only conjugated aromatic systems are responsible for CD fluorescence. This discovery positions the molecule as a standard for calibrating non-conjugated luminescent materials.

Safety & Handling

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). May cause respiratory irritation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as the ester can hydrolyze slowly in moist air.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required. Work within a fume hood during synthesis to manage ammonia vapors.

References

-

Synthesis & Properties : Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3. PubChem.[2] Available at: [Link]

-

Antimicrobial Applications : Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022. Available at: [Link]

-

Fluorescence Mechanisms : Unconventional aliphatic fluorophores discovered as the luminescence origin in citric acid-urea carbon dots. Royal Society of Chemistry (RSC Advances). Available at: [Link]

-

Phosphonate Derivatives : Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules. 2021. Available at: [Link]

- Chemerin Modulators: Pyrrolidinone carboxamide derivatives as chemerin-r (chemr23) modulators. Google Patents (WO2011035332A1).

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate from Itaconic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxopyrrolidine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science, can be efficiently synthesized from the bio-renewable feedstock, itaconic acid. This technical guide provides a comprehensive overview of the primary synthetic strategies, offering a deep dive into the underlying reaction mechanisms, detailed experimental protocols, and critical process considerations. By presenting two distinct and viable pathways—the esterification-first and the cyclization-first approaches—this document equips researchers with the necessary knowledge to select and optimize the synthesis of this important pyrrolidinone derivative.

Introduction: The Significance of Ethyl 5-oxopyrrolidine-3-carboxylate

The pyrrolidinone core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. Ethyl 5-oxopyrrolidine-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of a wide range of pharmaceutical agents, including anti-inflammatory[1], anticancer, and antimicrobial compounds[2][3]. Its trifunctional nature, possessing a lactam, an ester, and a chiral center, allows for diverse chemical modifications and the construction of complex molecular architectures. The use of itaconic acid, a readily available bio-based platform chemical, as the starting material further enhances the appeal of this synthetic target from a green chemistry perspective[4].

This guide will explore the two principal synthetic routes from itaconic acid, providing a comparative analysis to inform the selection of the most appropriate method based on available resources and desired outcomes.

Synthetic Strategies: A Comparative Analysis

The synthesis of ethyl 5-oxopyrrolidine-3-carboxylate from itaconic acid can be approached via two primary strategies, each with its own set of advantages and considerations.

Route 1: Esterification of Itaconic Acid followed by Cyclization

This pathway involves the initial conversion of itaconic acid to its diethyl ester, followed by a tandem aza-Michael addition and cyclization with an amine source.

Route 2: Cyclization of Itaconic Acid followed by Esterification

In this alternative approach, itaconic acid is first reacted with an amine to form 5-oxopyrrolidine-3-carboxylic acid, which is then esterified to yield the final product.

The choice between these routes may depend on factors such as the desired scale of the reaction, the availability of reagents, and the ease of purification of the intermediates.

Route 1: Esterification-First Approach

This strategy is often favored for its potentially cleaner reaction profile in the cyclization step.

Step 1: Synthesis of Diethyl Itaconate

The first step is a classic Fischer esterification of itaconic acid with ethanol, typically catalyzed by a strong acid.

Causality Behind Experimental Choices:

-

Excess Ethanol: The use of ethanol as both a reagent and a solvent drives the equilibrium towards the formation of the diester, according to Le Chatelier's principle.

-

Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

-

Azeotropic Removal of Water: The removal of water as it is formed is crucial for achieving a high conversion to the diester. A Dean-Stark apparatus is the standard equipment for this purpose.

-

Polymerization Inhibitor: Itaconic acid and its esters are susceptible to polymerization at elevated temperatures due to the presence of a carbon-carbon double bond[5]. The addition of a polymerization inhibitor, such as hydroquinone, is a critical precaution to prevent this side reaction.

Experimental Protocol: Synthesis of Diethyl Itaconate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add itaconic acid (1.0 mol), absolute ethanol (5.0 mol), a catalytic amount of concentrated sulfuric acid (0.05 mol), and a small amount of hydroquinone (0.1 g).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol.

-

Continue the reaction until no more water is collected in the trap.

-

Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl itaconate.

-

Purify the product by vacuum distillation.

Step 2: Aza-Michael Addition and Cyclization

In this key step, diethyl itaconate undergoes a conjugate addition with an amine, followed by an intramolecular cyclization to form the pyrrolidinone ring. For the synthesis of the N-unsubstituted product, ammonia or an ammonia equivalent is used.

Mechanistic Insights:

The reaction proceeds via a cascade mechanism. First, the amine performs a nucleophilic 1,4-addition (aza-Michael addition) to the α,β-unsaturated ester system of diethyl itaconate. This is followed by an intramolecular aminolysis, where the newly introduced amino group attacks the carbonyl of one of the ester groups, leading to the formation of the stable five-membered lactam ring and the elimination of an ethanol molecule[6].

Experimental Protocol: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate

-

Dissolve diethyl itaconate (1.0 mol) in a suitable solvent such as ethanol or methanol in a pressure vessel.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for a specified period, or add a solution of ammonia in ethanol.

-

Seal the vessel and heat the reaction mixture to a temperature between 80-100 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.

-

Purify the resulting crude product by column chromatography on silica gel or by vacuum distillation.

Route 2: Cyclization-First Approach

This route offers the advantage of potentially using water as a solvent in the initial step, aligning with green chemistry principles.

Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid

This step involves the direct reaction of itaconic acid with an amine source in an aqueous medium.

Causality Behind Experimental Choices:

-

Aqueous Medium: The use of water as a solvent is environmentally benign and can facilitate the reaction, particularly when using aqueous ammonia.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the aza-Michael addition and the subsequent cyclization.

Experimental Protocol: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid

-

In a round-bottom flask equipped with a reflux condenser, suspend itaconic acid (1.0 mol) in water.

-

Add a concentrated aqueous solution of ammonia (1.2 mol) dropwise to the suspension with stirring.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 5-oxopyrrolidine-3-carboxylic acid.

Step 2: Esterification of 5-Oxopyrrolidine-3-carboxylic Acid

The final step is the esterification of the carboxylic acid functionality of the pyrrolidinone intermediate.

Mechanistic Insights:

Similar to the esterification of itaconic acid, this is a Fischer esterification reaction catalyzed by a strong acid. The mechanism involves the protonation of the carboxylic acid carbonyl, followed by nucleophilic attack of ethanol and subsequent elimination of water.

Experimental Protocol: Synthesis of Ethyl 5-oxopyrrolidine-3-carboxylate

-

Suspend 5-oxopyrrolidine-3-carboxylic acid (1.0 mol) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (0.05 mol) to the suspension.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate).

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

-

Purify by column chromatography or vacuum distillation.

Characterization of Ethyl 5-oxopyrrolidine-3-carboxylate

The identity and purity of the synthesized ethyl 5-oxopyrrolidine-3-carboxylate should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Decomposes on heating |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.28 (t, 3H), 2.60-2.80 (m, 2H), 3.30-3.50 (m, 1H), 3.80-4.00 (m, 2H), 4.20 (q, 2H), 6.50 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 14.1, 35.0, 35.5, 50.5, 61.0, 172.0, 175.0 |

| IR (neat, cm⁻¹) | 3250 (N-H stretch), 1735 (C=O ester), 1685 (C=O amide) |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Visualizing the Synthesis

Reaction Scheme

Caption: Comparative overview of the two synthetic routes.

Experimental Workflow: Route 1

Caption: Step-by-step workflow for the Esterification-First approach.

Conclusion

The synthesis of ethyl 5-oxopyrrolidine-3-carboxylate from itaconic acid is a well-established and versatile process. Both the esterification-first and cyclization-first routes offer viable pathways to this important building block. The selection of a particular route will be guided by practical considerations in the laboratory. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize and utilize this valuable compound in their drug discovery and development endeavors.

References

-

Chiloeches, A., Funes, A., Cuervo-Rodríguez, R., López-Fabal, F., Fernández-García, M., Echeverría, C., & Muñoz-Bonilla, A. (2021). Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Polymer Chemistry, 12(21), 3045-3056. [Link]

-

de Jong, E., Visser, T. J., & van der Waal, J. C. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 603. [Link]

- CN1648117A - The manufacture method of dialkyl itaconate. (2005).

-

Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zaytoon, A. A. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5028. [Link]

-

Glemžaitė, M., Višinskienė, D., Jonuškienė, I., & Mickevičius, V. (2022). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid derivatives. ResearchGate. [Link]

-

de Jong, E., Visser, T. J., & van der Waal, J. C. (2020). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 8, 603. [Link]

-

Ethyl 5-oxopyrrolidine-3-carboxylate. (n.d.). PubChem. [Link]

-

Desai, P. S., Desai, K. R., & Desai, D. J. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

Desai, P. S., Desai, K. R., & Desai, D. J. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Glemžaitė, M., Višinskienė, D., Jonuškienė, I., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zaytoon, A. A. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5028. [Link]

-

Farmer, T. J., et al. (2018). Competitive reaction between either the addition of diethyl amine (DEA) or the isomerisation of unsaturated diesters derived from bio-based itaconic acid. ResearchGate. [Link]

-

Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]

-

Farmer, T. J., et al. (2024). Synthesis of Itaconate-Based Biopolyesters with Improved Polycondensation Control. ACS Applied Polymer Materials. [Link]

-

Farmer, T. J., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]

-

Glemžaitė, M., Višinskienė, D., Jonuškienė, I., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5002. [Link]

-

Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

-

Monomer Spotlight: Multifunctional and Renewable Itaconic Acid. (2020). Polymer Chemistry Blog. [Link]

-

Farmer, T. J., et al. (2018). Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate: Reaction mechanism and kinetics. ResearchGate. [Link]

-

Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (2014). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]

- 5. CN1648117A - The manufacture method of dialkyl itaconate - Google Patents [patents.google.com]

- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-oxopyrrolidine-3-carboxylate: A Chiral Building Block for Peptidomimetics and Pharmacophores

This guide serves as a comprehensive technical resource on Ethyl 5-oxopyrrolidine-3-carboxylate , a critical gamma-lactam scaffold in modern medicinal chemistry. It details the synthesis, reactivity, and application of this building block, with a specific focus on its role in generating chiral libraries for drug discovery.

Executive Summary & Structural Significance

Ethyl 5-oxopyrrolidine-3-carboxylate (CAS: 60298-18-2 for racemic) represents a privileged scaffold in drug design. Structurally, it consists of a 5-membered lactam (2-pyrrolidinone) ring with an ethyl ester functional group at the C-3 position.

Core Value Proposition

-

Chirality: The C-3 carbon is a stereogenic center. Access to pure

or -

Conformational Rigidity: Unlike linear GABA analogs or glutamic acid derivatives, the pyrrolidone ring locks the nitrogen and carbonyl dipole into a fixed orientation, reducing the entropic penalty of binding.

-

Bifunctional Reactivity: The molecule possesses two orthogonal handles for diversification:

-

C-3 Ester: Amenable to hydrolysis, reduction, and heterocycle formation.

-

Lactam Nitrogen (N-1): A nucleophilic site (pKa ~15-17) allowing for

-alkylation or arylation to tune lipophilicity.

-

Synthesis & Manufacturing Strategies

To utilize this building block effectively, one must control the stereochemistry at C-3. Three primary routes exist, ranging from classical racemic synthesis to modern asymmetric catalysis.

Route A: The Itaconate Cyclization (Racemic)

This is the most robust method for generating the scaffold on a multi-gram scale. It relies on the aza-Michael addition of a primary amine to diethyl itaconate, followed by essentially instantaneous lactamization.

-

Precursors: Diethyl itaconate + Primary Amine (

). -

Mechanism: The amine attacks the less hindered

-carbon of the itaconate double bond. The resulting intermediate cyclizes, expelling ethanol. -

Limitation: Produces a racemic mixture

. Requires subsequent chiral resolution (e.g., enzymatic hydrolysis using Lipase PS "Amano" or kinetic resolution).

Route B: Asymmetric Hydrogenation (Enantioselective)

For industrial scale-up of a single enantiomer, asymmetric hydrogenation of itaconic acid mono-esters or their amide derivatives is preferred.

-

Catalyst: Rhodium(I) complexes with chiral phosphine ligands (e.g., [Rh(COD)(DuPhos)]BF

or BINAP systems). -

Process: Hydrogenation of the exocyclic alkene before cyclization establishes the chiral center.

-

Yield/ee: Typically >95% yield and >90% ee.

Route C: Chiral Auxiliary Approach

A practical lab-scale method involves using a chiral amine (e.g.,

-

React Diethyl itaconate with

-amine. -

Separate the resulting diastereomers (cis/trans relationships usually allow for chromatographic separation or crystallization).

-

Deprotect the nitrogen (e.g., hydrogenation or acid hydrolysis) if the

-substituent is not desired in the final product.

Comparative Analysis of Synthesis Routes

| Parameter | Route A: Itaconate Cyclization | Route B: Asymmetric Hydrogenation | Route C: Chiral Auxiliary |

| Starting Material | Diethyl Itaconate + Amine | Itaconic Acid deriv. + | Diethyl Itaconate + Chiral Amine |

| Chirality | Racemic (requires resolution) | High ee (>95%) | Diastereopure (after separation) |

| Scalability | High (kg scale) | High (requires high-pressure reactor) | Medium (chromatography bottleneck) |

| Cost Efficiency | Excellent | Moderate (Catalyst cost) | Moderate |

Chemical Reactivity & Functionalization Map

The utility of Ethyl 5-oxopyrrolidine-3-carboxylate lies in its ability to serve as a "divergent node" in synthesis.

The Hydrazide Gateway

The conversion of the C-3 ester to a hydrazide is a critical step for generating libraries of bioactive heterocycles.

-

Reaction: Ester + Hydrazine Hydrate

Acyl Hydrazide. -

Downstream: The hydrazide reacts with aldehydes to form acylhydrazones (antimicrobial pharmacophores) or with diketones to form pyrroles and pyrazoles .

C-3 Reduction

Reduction of the ester typically requires careful selection of reagents to avoid reducing the lactam carbonyl.

-

Reagent: NaBH

in MeOH/THF (mild) or LiBH -

Product: 4-(Hydroxymethyl)-2-pyrrolidinone. This alcohol is a precursor to mesylates/tosylates for S

2 displacement, introducing amines or thiols.

N-Alkylation

If the starting amine was ammonia (giving the unsubstituted lactam), the N-1 position can be functionalized.

-

Conditions: NaH (base) + Alkyl Halide in DMF.

-

Note: The N-H proton is relatively acidic (pKa ~17). Alkylation is regioselective at Nitrogen over Oxygen (O-alkylation is rare under standard conditions).

Visualization: Reactivity Flowchart

Caption: Divergent synthesis pathways from the core ethyl 5-oxopyrrolidine-3-carboxylate scaffold.

Experimental Protocols

The following protocols are designed to be self-validating. Checkpoints are included to ensure reaction integrity.

Protocol 1: General Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylates

Target: Synthesis of the core scaffold from aniline derivatives.

Reagents:

-

Diethyl itaconate (1.0 equiv)

-

Aniline derivative (1.0 equiv)

-

Ethanol (Solvent, 5 mL per mmol)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aniline derivative in ethanol.

-

Addition: Add diethyl itaconate dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (

) for 12–24 hours.-

Checkpoint 1 (TLC): Monitor consumption of aniline. The product will typically be more polar (lower

) than diethyl itaconate but less polar than the aniline in EtOAc/Hexane systems.

-

-

Workup: Cool to room temperature.

-

Scenario A (Precipitation): If the product crystallizes, filter and wash with cold ethanol.

-

Scenario B (Oil): Evaporate solvent in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove unreacted aniline) and Brine. Dry over Na

SO

-

-

Validation:

-

NMR (DMSO-

-

NMR (DMSO-

Protocol 2: Synthesis of the Hydrazide Intermediate

Target: Activation of C-3 for heterocycle synthesis.

Reagents:

-

Ethyl 5-oxopyrrolidine-3-carboxylate derivative (1.0 equiv)[1][]

-

Hydrazine hydrate (80%, 5.0 equiv)

-

Ethanol (absolute)

Procedure:

-

Dissolve the ester in ethanol.

-

Add hydrazine hydrate carefully.

-

Reflux for 4–6 hours.

-

Isolation: Cool the mixture. The hydrazide often precipitates as a white solid. Filter and wash with cold ethanol and diethyl ether.

-

Checkpoint 2: IR Spectroscopy. The strong Ester C=O stretch (

) should disappear, replaced by the Hydrazide C=O (

-

Applications in Medicinal Chemistry

Antimicrobial & Anticancer Hydrazones

Research has demonstrated that 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives exhibit potent activity against S. aureus and E. coli.

-

Mechanism: The hydrazone moiety (

) acts as an iron chelator or interacts with bacterial DNA gyrase. -

SAR Insight: Electron-withdrawing groups (e.g.,

,

Nav1.8 Inhibitors for Pain

The 5-oxopyrrolidine-3-carboxamide motif has been identified in patent literature (e.g., WO2021/257420) as a core scaffold for Nav1.8 sodium channel inhibitors.

-

Role: The pyrrolidone ring serves as a spacer that orients the amide "warhead" and the N-aryl "tail" into the correct hydrophobic pockets of the channel protein.

-

Chirality: The

-enantiomer is often the eutomer (active isomer), requiring asymmetric synthesis for clinical candidates.

Peptidomimetics (GABA Analogs)

This scaffold is a constrained analog of GABA (gamma-aminobutyric acid).

-

Logic: GABA is flexible. Cyclization into the lactam restricts the conformation, potentially increasing selectivity for specific GABA receptor subtypes or transporters.

-

Example: 4-substituted-2-pyrrolidones are structural cousins to Rolipram (PDE4 inhibitor) and Piracetam (Nootropic), validating the "druggability" of this ring system.

References

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Pharmaceuticals, 2022. Link

-

Ethyl 5-oxopyrrolidine-3-carboxylate Compound Summary. PubChem, National Library of Medicine. Link

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 2017. (Context on asymmetric hydrogenation routes). Link

-

Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.[3] Link

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. Medicina, 2021. Link

Sources

A Comprehensive Spectroscopic Guide to Ethyl 5-Oxopyrrolidine-3-carboxylate for Researchers and Drug Development Professionals

Abstract

Ethyl 5-oxopyrrolidine-3-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of pharmacologically active molecules.[1][2] Its unique structural framework, incorporating both a lactam and an ester functional group, makes it a subject of significant interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Ethyl 5-oxopyrrolidine-3-carboxylate. By integrating expertly interpreted data with the underlying theoretical principles, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge for their research endeavors.

Introduction: The Significance of Ethyl 5-Oxopyrrolidine-3-carboxylate

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. Ethyl 5-oxopyrrolidine-3-carboxylate, as a readily accessible derivative, offers a strategic starting point for the synthesis of novel therapeutic agents.[3] Its bifunctional nature allows for selective modifications at multiple sites, enabling the generation of compound libraries for high-throughput screening.

The accurate characterization of this key intermediate is the bedrock of any successful synthetic campaign. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure and purity of a compound. This guide will delve into the nuances of the NMR, IR, and Mass spectra of Ethyl 5-oxopyrrolidine-3-carboxylate, offering a detailed interpretation grounded in established scientific principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Ethyl 5-oxopyrrolidine-3-carboxylate provides a wealth of information about the number of different types of protons and their neighboring environments.[4]

Table 1: ¹H NMR Spectroscopic Data for Ethyl 5-oxopyrrolidine-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Broad Singlet | 1H | NH |

| ~4.18 | Quartet | 2H | O-CH₂ -CH₃ |

| ~3.5-3.7 | Multiplet | 1H | CH -COOEt |

| ~3.3-3.5 | Multiplet | 2H | N-CH₂ -CH |

| ~2.5-2.7 | Multiplet | 2H | CH₂ -C=O |

| ~1.27 | Triplet | 3H | O-CH₂-CH₃ |

Expert Interpretation:

-

The Amide Proton (NH): The broad singlet observed in the downfield region (~7.5-8.0 ppm) is characteristic of an amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

The Ethyl Ester Group: The quartet at approximately 4.18 ppm and the triplet at around 1.27 ppm are indicative of an ethyl group. The quartet arises from the methylene protons (O-CH₂ -CH₃) being split by the three adjacent methyl protons, and the triplet is due to the methyl protons (O-CH₂-CH₃ ) being split by the two adjacent methylene protons.[5]

-

The Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring present as complex multiplets in the region of ~2.5-3.7 ppm. This complexity arises from the diastereotopic nature of the methylene protons and the spin-spin coupling between adjacent protons. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), would be required for unambiguous assignment of each specific proton.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[6]

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 5-oxopyrrolidine-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Amide) |

| ~172 | C=O (Ester) |

| ~61 | C H₂-O (Ester) |

| ~48 | C H₂-N |

| ~40 | C H-COOEt |

| ~35 | C H₂-C=O |

| ~14 | C H₃ (Ester) |

Expert Interpretation:

-

Carbonyl Carbons: The two downfield signals at approximately 175 ppm and 172 ppm are assigned to the amide and ester carbonyl carbons, respectively. The amide carbonyl is typically found slightly further downfield due to the resonance effect of the nitrogen lone pair.[6]

-

Aliphatic Carbons: The remaining signals in the upfield region correspond to the sp³ hybridized carbons of the pyrrolidinone ring and the ethyl ester group. The chemical shifts are influenced by the proximity of electronegative atoms (oxygen and nitrogen).[6]

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-oxopyrrolidine-3-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule.[7] The IR spectrum of Ethyl 5-oxopyrrolidine-3-carboxylate is characterized by strong absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for Ethyl 5-oxopyrrolidine-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Strong, Broad | N-H Stretch (Amide) |

| ~1735 | Strong, Sharp | C=O Stretch (Ester) |

| ~1680 | Strong, Sharp | C=O Stretch (Amide, Lactam) |

| ~1180 | Strong | C-O Stretch (Ester) |

Expert Interpretation:

-

N-H Stretching: The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the N-H stretching vibration of the amide group.[8] The broadening is due to hydrogen bonding.

-

Carbonyl Stretching: Two distinct and strong carbonyl (C=O) stretching bands are observed. The band at a higher wavenumber (~1735 cm⁻¹) is assigned to the ester carbonyl, which is consistent with typical ester absorptions.[9] The band at a lower wavenumber (~1680 cm⁻¹) is characteristic of a five-membered lactam (a cyclic amide).[10][11] The ring strain in the five-membered ring slightly lowers the frequency compared to an acyclic amide.

-

C-O Stretching: The strong absorption around 1180 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₇H₁₁NO₃[13]

-

Molecular Weight: 157.17 g/mol [13]

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 158.18. Sodium adducts [M+Na]⁺ at m/z 180.16 may also be observed.[14][15]

Fragmentation Analysis (Tandem MS/MS):

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated, providing further structural confirmation.[16]

Table 4: Plausible Fragment Ions in MS/MS of Ethyl 5-oxopyrrolidine-3-carboxylate

| m/z | Plausible Structure/Loss |

| 112 | Loss of ethanol (C₂H₅OH) |

| 84 | Loss of the ethoxycarbonyl group (-COOEt) |

Expert Interpretation:

The fragmentation of the protonated molecule will likely involve the loss of neutral molecules from the ester and lactam functionalities. The loss of ethanol is a common fragmentation pathway for ethyl esters. The loss of the entire ethoxycarbonyl group would also be a characteristic fragmentation.

Experimental Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with electrospray ionization.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

-

Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets (electrospray).

-

Mass Analysis: The ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.

Caption: Workflow for ESI-Mass Spectrometry analysis.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of Ethyl 5-oxopyrrolidine-3-carboxylate. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides insights into fragmentation pathways. For researchers and professionals in drug development, a solid understanding of these spectroscopic techniques is indispensable for ensuring the identity and purity of this vital synthetic intermediate, thereby upholding the integrity of their scientific pursuits.

References

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

Ethyl 5-oxopyrrolidine-3-carboxylate. PubChem. Retrieved from [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. Retrieved from [Link]

-

FTIR study of five complex ?-lactam molecules. ResearchGate. Retrieved from [Link]

-

(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Retrieved from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Retrieved from [Link]

-

FTIR study of five complex beta-lactam molecules. PubMed. Retrieved from [Link]

-

Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

-

1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. PubMed. Retrieved from [Link]

-

FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Ethyl 3-coumarincarboxylate. NIST WebBook. Retrieved from [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Retrieved from [Link]

-

(PDF) Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. ResearchGate. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Retrieved from [Link]

-

Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. National Institutes of Health. Retrieved from [Link]

-

ethyl (2R)-5-oxopyrrolidine-2-carboxylate. PubChem. Retrieved from [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021). YouTube. Retrieved from [Link]

-

Principles of FTIR Spectroscopy. MSU Chemistry. Retrieved from [Link]

-

SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Retrieved from [Link]

-

Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. Retrieved from [Link]

-

FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate. Retrieved from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Retrieved from [Link]

-

Electrospray Ionization ESI | Mass Spectrometry (1.3). (2022). YouTube. Retrieved from [Link]

-

(PDF) Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. Retrieved from [Link]

-

Pyrrolidone carboxylic acid. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 5-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 44890818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. peptid.chem.elte.hu [peptid.chem.elte.hu]

Physical properties of Ethyl 5-oxopyrrolidine-3-carboxylate (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of Ethyl 5-oxopyrrolidine-3-carboxylate

Introduction

Ethyl 5-oxopyrrolidine-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry, possesses a unique structural framework that dictates its physical behavior. This molecule, featuring a lactam ring, an ester functional group, and a secondary amine, presents a specific set of properties crucial for its handling, reaction optimization, and application in drug development. For researchers and scientists, a comprehensive understanding of its physical characteristics, such as melting point and solubility, is not merely academic; it is a fundamental prerequisite for successful experimental design, from storage and solvent selection to purification and formulation.

This technical guide provides a detailed examination of the core physical properties of Ethyl 5-oxopyrrolidine-3-carboxylate. Moving beyond a simple recitation of data, this document delves into the causality behind these properties, offers field-proven experimental protocols for their validation, and discusses their practical implications in a research and development setting.

Section 1: Melting Point Analysis

The melting point is a critical intrinsic property that provides a primary indication of a compound's purity and defines its physical state under ambient conditions. For Ethyl 5-oxopyrrolidine-3-carboxylate, the relatively low melting point indicates that it exists as a low-melting solid, which may require specific storage considerations, particularly in warmer laboratory environments.

Reported Melting Point

The physical state of Ethyl 5-oxopyrrolidine-3-carboxylate is a white to off-white solid, with a distinct melting point that has been reported in the literature.[1]

| Physical Property | Reported Value | Source |

| Melting Point | 30 - 31 °C | ChemicalBook[1] |

Expert Insight: A sharp melting range (e.g., ≤ 1°C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystalline lattice and cause the substance to melt over a wider temperature range. Given its low melting point, observing this compound as a waxy solid or even a supercooled liquid at room temperature is not uncommon.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for verifying the melting point using a standard digital melting point apparatus. The inclusion of a certified reference standard ensures the trustworthiness of the measurement.

Methodology:

-

Instrument Calibration:

-

Verify the calibration of the melting point apparatus using a certified reference standard with a known melting point close to the expected value (e.g., Benzophenone, M.P. 48.1°C). This step is crucial for ensuring the accuracy of the instrument's temperature sensor.

-

-

Sample Preparation:

-

Ensure the Ethyl 5-oxopyrrolidine-3-carboxylate sample is completely dry and free of solvent.

-

Finely crush a small amount of the solid into a powder using a spatula or mortar and pestle. This ensures uniform heat distribution.

-

Tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Compact the sample by tapping the sealed end of the capillary tube on a hard surface or by dropping it down a long glass tube. A packed sample height of 2-3 mm is ideal for accurate observation.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10°C/minute) to quickly approach the expected melting point (to ~25°C).

-

Once the temperature is within 5-10°C of the expected melting point, reduce the ramp rate to 1-2°C/minute. This slow rate is critical to allow for thermal equilibrium, ensuring the sample and thermometer temperatures are identical.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Data Validation:

-

Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin (e.g., ±0.5°C).

-

Workflow for Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a determining factor in a compound's utility, influencing everything from the choice of reaction solvents and purification methods (like recrystallization) to its behavior in biological assays and formulation development. The molecular structure of Ethyl 5-oxopyrrolidine-3-carboxylate—with its polar lactam ring capable of hydrogen bonding and its more nonpolar ethyl ester group—suggests a nuanced solubility profile.

Reported Solubility Data

Quantitative solubility data provides a clear guide for solvent selection in various laboratory applications.

| Solvent | Solubility | Classification | Source |

| Water | Insoluble | Polar Protic | ChemicalBook[1] |

| Ethanol (EtOH) | ≥ 52.8 mg/mL | Polar Protic | ChemicalBook[1] |

| Dimethyl Sulfoxide (DMSO) | ≥ 6.65 mg/mL | Polar Aprotic | ChemicalBook[1] |

Expert Insight: The observed solubility aligns perfectly with theoretical predictions based on its structure.

-

Insolubility in Water: While the lactam portion is polar, the influence of the ethyl ester group reduces its overall polarity, making it poorly miscible with the highly polar hydrogen-bonding network of water.

-

High Solubility in Ethanol: Ethanol acts as both a hydrogen bond donor and acceptor and has a lower dielectric constant than water, making it an excellent solvent for this molecule.

-

Solubility in DMSO: As a strong polar aprotic solvent, DMSO can effectively solvate the polar regions of the molecule, leading to good solubility. This makes DMSO a suitable solvent for preparing stock solutions for biological screening.

Experimental Protocol: Shake-Flask Solubility Determination

The equilibrium shake-flask method is a gold-standard technique for determining solubility, providing reliable and reproducible quantitative data. This protocol is designed to be self-validating through the use of a calibrated analytical method for quantification.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Ethyl 5-oxopyrrolidine-3-carboxylate to a known volume of the selected solvent (e.g., 100 mg in 2 mL of ethanol) in a sealed vial. The key is to ensure solid material remains undissolved, confirming saturation.

-

Agitate the vial at a constant, controlled temperature (e.g., 25°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any suspended microparticles. This step is critical to avoid artificially inflated concentration readings.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant with the chosen solvent.

-

Quantify the concentration of the compound in the diluted samples using a calibrated analytical method such as HPLC-UV or quantitative NMR (qNMR).

-

For HPLC-UV: A standard curve must be generated first by injecting known concentrations of the compound to establish a linear relationship between concentration and detector response.

-

-

Calculation:

-

Using the concentration determined from the analytical method and accounting for the dilution factor, calculate the original concentration in the saturated supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

The following diagram outlines the robust shake-flask method for quantitative solubility measurement.

Caption: Shake-flask workflow for solubility determination.

Summary and Practical Implications

The physical properties of Ethyl 5-oxopyrrolidine-3-carboxylate define its practical handling and application in a laboratory setting.

-

Melting Point (30-31°C): This low melting point necessitates careful storage, ideally in a cool environment, to maintain its solid form and prevent clumping. When weighing and dispensing, be aware that it may melt upon prolonged contact with a warmer surface.

-

Solubility Profile: Its high solubility in ethanol makes this a preferred solvent for reactions and for purification via recrystallization (potentially using a co-solvent system). Its insolubility in water is advantageous for workup procedures where the product can be precipitated or extracted into an organic layer. For biological applications, DMSO is a reliable choice for creating concentrated stock solutions.

By understanding and experimentally verifying these fundamental properties, researchers can handle, utilize, and study Ethyl 5-oxopyrrolidine-3-carboxylate with greater precision, efficiency, and confidence.

References

Sources

Pyroglutamic Acid Esters: From Historical Lactams to Modern Lipophilic Prodrugs

Topic: Discovery, Synthesis, and Application of Pyroglutamic Acid Esters Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

Pyroglutamic acid (5-oxoproline, PCA) represents a unique intersection of amino acid chemistry and heterocyclic stability. While the parent molecule is a polar, water-soluble metabolite central to the

Historical Genesis & Chemical Evolution

The Discovery of the Lactam (1882)

The history of pyroglutamic acid esters begins with the parent lactam. In 1882 , the Austrian chemist Ludwig Haitinger first reported that heating glutamic acid to

The Era of Esterification (Late 19th - Early 20th Century)

Following Haitinger's isolation of the lactam, the focus shifted to derivatization. The turn of the 20th century, dominated by Emil Fischer's work on amino acids and peptides, saw the standardization of esterification methods.

-

Fischer Esterification: The classical method of reacting amino acids with alcohols in the presence of anhydrous HCl was applied to PCA. However, researchers noted a unique property: unlike linear amino acids, PCA esters resisted acid hydrolysis due to the stability of the lactam ring.

-

Resolution Agents: By the early 1900s, PCA esters were identified as critical intermediates for resolving racemic amines, a technique refined by Italian chemists Menozzi and Appiani , who utilized the chiral pool of L-glutamic acid to generate optically pure PCA derivatives.

Modern Enzymatic & Prodrug Era (1980s - Present)

In the late 20th century, the focus shifted to prodrugs . The high polarity of glutamic acid limits its blood-brain barrier (BBB) penetration. PCA esters emerged as lipophilic "Trojan horses"—hydrophobic enough to cross membranes, yet susceptible to intracellular esterases that release the active moiety.

Chemical Mechanisms & Synthesis[1][2][3][4][5][6]

The formation of PCA esters involves two distinct chemical steps: Cyclodehydration and Esterification .

Mechanism Visualization

The following diagram illustrates the thermal cyclization of L-Glutamic Acid followed by the acid-catalyzed esterification to Ethyl Pyroglutamate.

Figure 1: Reaction pathway from L-Glutamic Acid to Ethyl Pyroglutamate. The stability of the 5-membered lactam ring drives the initial cyclization.

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl Pyroglutamate

Objective: Synthesize high-purity Ethyl L-pyroglutamate from L-pyroglutamic acid using thionyl chloride activation. This method avoids the reversibility issues of standard Fischer esterification.

Reagents:

-

L-Pyroglutamic acid (13.0 g, 100 mmol)

-

Anhydrous Ethanol (50 mL)

-

Thionyl Chloride (

) (16.7 g, 130 mmol) -

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.

-

Solvation: Suspend L-Pyroglutamic acid (13 g) in anhydrous ethanol (50 mL). Cool the mixture to

in an ice bath. -

Activation: Dropwise add thionyl chloride (16.7 g) over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

-

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3–15 hours. Monitor via TLC (EtOAc/MeOH 15:1) until the starting material spot disappears.

-

Workup:

-

Concentrate the reaction mixture in vacuo to remove excess ethanol and

. -

Dissolve the residue in DCM (300 mL).

-

Wash the organic phase with saturated

(2 x 50 mL) to neutralize residual acid. -

Wash with Brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

-

Purification: If necessary, purify via silica gel column chromatography (EtOAc/MeOH).

-

Yield: Expect 82–99% yield as a colorless oil or low-melting solid.

Protocol B: Industrial "Green" Synthesis (Enzymatic)

For cosmetic applications (e.g., PCA Glyceryl Oleate), chemical catalysts are often replaced by lipases (e.g., Candida antarctica Lipase B) in solvent-free systems at

Technical Data & Properties

The physical properties of PCA esters dictate their application. Methyl/Ethyl esters are used in synthesis and pharma, while long-chain glyceryl esters are used in cosmetics.

Table 1: Comparative Properties of Key Pyroglutamic Acid Esters

| Property | Methyl Pyroglutamate | Ethyl Pyroglutamate | PCA Glyceryl Oleate |

| CAS Number | 4931-66-2 | 7149-65-7 | 113809-51-7 |

| Molecular Weight | 143.14 g/mol | 157.17 g/mol | ~425 g/mol |

| Physical State | Solid (Low MP) | Viscous Oil / Solid | Viscous Liquid / Paste |

| Melting Point | 87–88 °C | 50–55 °C | N/A (Semi-solid) |

| Boiling Point | 127–130 °C (2 Torr) | 140–145 °C (1 Torr) | > 200 °C (Dec.) |

| Solubility | Water, Ethanol | Ethanol, EtOAc, DCM | Oils, Alcohols (Insol.[1] Water) |

| Primary Use | Chiral Synthon | Intermediate / Prodrug | Cosmetic Emollient / Conditioner |

| HLB Value | N/A | N/A | ~7.5 (W/O Emulsifier) |

Applications in Drug Development & Cosmetics

Pharmaceutical: The Prodrug Strategy

PCA esters serve as excellent prodrugs for delivering glutamic acid or PCA itself to the brain.

-

Mechanism: The esterification masks the carboxylic acid, increasing lipophilicity (

). This allows passive diffusion across the Blood-Brain Barrier (BBB). -

Bioactivation: Once inside the CNS, intracellular esterases hydrolyze the ester bond, releasing free PCA.

-

Case Study: Paracetamol-PCA Esters . Research has shown that esterifying paracetamol with PCA reduces hepatotoxicity by replenishing glutathione levels (via the

-glutamyl cycle) while maintaining analgesic efficacy.

Cosmetic: Biomimetic Conditioning

PCA Glyceryl Oleate is a modern derivative designed to mimic the skin's natural lipid barrier.

-

Function: It attaches the cationic-mimicking PCA headgroup to a lipophilic oleic acid tail via a glyceryl linker.

-

Efficacy: It binds to hair protein (keratin) and restores the lipid layer of the skin, reducing Transepidermal Water Loss (TEWL).

Biological Context: The -Glutamyl Cycle

Understanding the biological fate of these esters requires mapping them to the glutathione cycle.

Figure 2: Metabolic integration of PCA Esters. The ester enters the cycle by releasing PCA, which is then converted to Glutamate, a precursor for the antioxidant Glutathione.

References

-

Haitinger, L. (1882). Über das Pyridin. Monatshefte für Chemie, 3, 685. (Discovery of Pyroglutamic acid via thermal cyclization).[2]

- Fischer, E. (1901). Über die Hydrolyse der Proteinstoffe. Chemiker-Zeitung, 25, 1031.

-

Stefanucci, A., et al. (2014). Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery. Heterocycles, 89(8), 1801-1825. Link

-

ChemicalBook. (2025). Ethyl L-pyroglutamate Properties and Synthesis. Link

-

PubChem. (2025). Pyroglutamate Compound Summary. National Library of Medicine. Link

-

Pura Vida Organic. (2025). PCA Glyceryl Oleate Technical Data. Link

- Zhang, Y., et al. (2009). Synthesis of Pyroglutamic Acid Esters of Paracetamol. Journal of Pharmaceutical Sciences.

Sources

Technical Guide: The Occurrence and Application of Ethyl 5-oxopyrrolidine-3-carboxylate Scaffolds

Executive Summary

Ethyl 5-oxopyrrolidine-3-carboxylate represents a distinct structural class often conflated with its ubiquitous isomer, pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid). While the 2-carboxylate is a primary metabolite in the glutathione cycle, the 3-carboxylate (also known as

This guide clarifies the natural origins of the 5-oxopyrrolidine-3-carboxylic acid core, identifying the ethyl ester primarily as a stable synthetic precursor or an extraction artifact of the natural acid. It details the biomimetic pathways from Itaconic acid , outlines protocols for synthesizing the scaffold, and explores its critical role in developing kainoid-mimetic drugs.

Part 1: Structural Identity & Natural Occurrence

The Isomer Distinction (The "Beta" Shift)

To work effectively with this molecule, one must first distinguish it from the common "pyroglutamate."

| Feature | Pyroglutamic Acid (Common) | 5-oxopyrrolidine-3-carboxylic acid (Target) |

| IUPAC | 5-oxopyrrolidine-2-carboxylic acid | 5-oxopyrrolidine-3-carboxylic acid |

| Position | ||

| Origin | Glutamate cyclization | Itaconic acid amination / Alkaloid core |

| Function | Glutathione cycle intermediate | GABA-mimetic / Kainoid scaffold |

Natural Occurrence: The "Artifact" Hypothesis

As a Senior Application Scientist, I must address the provenance of the ethyl ester specifically.

-

The Parent Acid: The free acid (5-oxopyrrolidine-3-carboxylic acid) is a naturally occurring metabolite derived from Itaconic acid (produced by Aspergillus terreus and Ustilago maydis). It forms spontaneously when Itaconic acid reacts with primary amines or ammonia in biological matrices.

-

The Ethyl Ester: The specific Ethyl 5-oxopyrrolidine-3-carboxylate is rarely produced enzymatically. Instead, it is frequently identified in ethanolic extracts of Aspergillus or plant matter.

-

Causality: The acidic conditions of cellular vacuoles, combined with ethanol used during isolation, catalyze the esterification of the natural acid.

-

The Biosynthetic Pathway (Graphviz)

The following diagram illustrates the natural formation of the core scaffold from Itaconic acid and the artifactual generation of the ethyl ester.